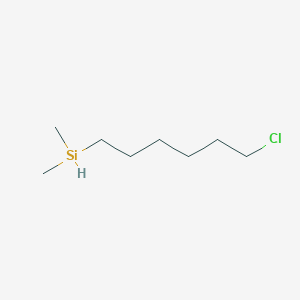
Dimethylhexylsilylchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethylhexylsilylchloride is an organosilicon compound with the molecular formula C8H19ClSi. It is a clear, colorless to almost colorless liquid with a boiling point of 184°C and a density of 0.895 g/cm³ . This compound is primarily used in organic synthesis as a reagent for introducing the dimethylhexylsilyl group into various molecules.
准备方法
Synthetic Routes and Reaction Conditions: Dimethylhexylsilylchloride is typically synthesized through the reaction of hexylmagnesium bromide with dimethyldichlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction is as follows:
C6H13MgBr+(CH3)2SiCl2→C6H13Si(CH3)2Cl+MgBrCl
Industrial Production Methods: In industrial settings, this compound can be produced using a continuous flow reactor to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the molar ratios of the reactants. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions: Dimethylhexylsilylchloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form the corresponding dimethylhexylsilyl derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form dimethylhexylsilanol and hydrochloric acid.
Reduction: It can be reduced to dimethylhexylsilane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Alcohols and Amines: Reactions with alcohols and amines are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.
Water: Hydrolysis reactions are usually performed under acidic or basic conditions to control the rate of reaction.
Reducing Agents: Reduction reactions are carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Major Products:
Dimethylhexylsilanol: Formed from hydrolysis.
Dimethylhexylsilane: Formed from reduction.
Dimethylhexylsilyl ethers and amines: Formed from substitution reactions with alcohols and amines, respectively.
科学研究应用
Dimethylhexylsilylchloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a protecting group for alcohols and amines, allowing for selective reactions to occur on other functional groups.
Material Science: It is used in the synthesis of silicon-based polymers and resins, which have applications in coatings, adhesives, and sealants.
Pharmaceuticals: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Biotechnology: It is used in the modification of biomolecules, such as proteins and nucleic acids, to improve their stability and functionality.
作用机制
The mechanism of action of dimethylhexylsilylchloride involves the formation of a covalent bond between the silicon atom and the nucleophile. This reaction typically proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism, where the nucleophile attacks the silicon atom, displacing the chloride ion. The resulting dimethylhexylsilyl group can then impart various properties to the molecule, such as increased hydrophobicity or steric protection.
相似化合物的比较
Trimethylsilyl chloride (C3H9ClSi): Commonly used in organic synthesis for silylation reactions.
Triethylsilyl chloride (C6H15ClSi): Used for similar purposes but provides different steric and electronic effects due to its ethyl groups.
属性
IUPAC Name |
6-chlorohexyl(dimethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19ClSi/c1-10(2)8-6-4-3-5-7-9/h10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMZZHZBUORISK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)CCCCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


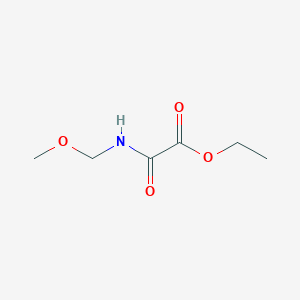
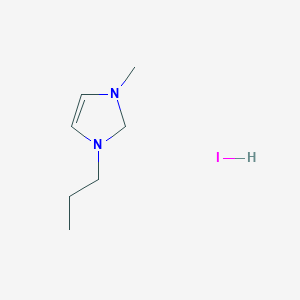
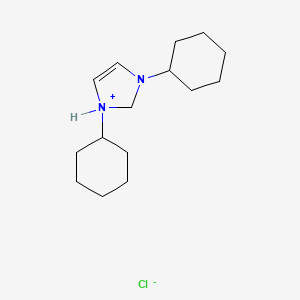
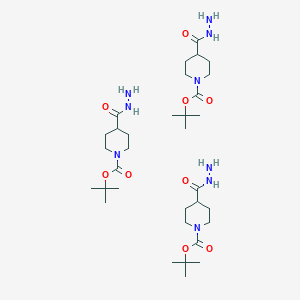
![[(Methoxymethylcarbamoyl)methyl]carbamic acid benzyl ester](/img/structure/B8066598.png)
![1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-iumbromide](/img/structure/B8066606.png)
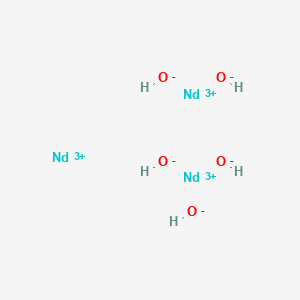
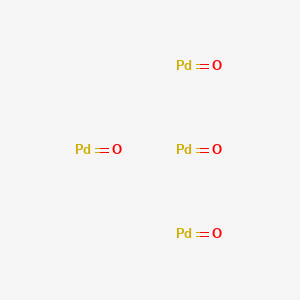
![(S)-9-Bromo-1-methyl-3,5-dihydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-2(1H)-one](/img/structure/B8066615.png)
![(S)-tert-Butyl 5-methyl-4-((R)-1-methyl-2-oxo-1,2,3,5-tetrahydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-9-yl)-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8066616.png)
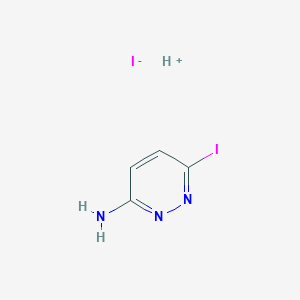
![2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride](/img/structure/B8066626.png)
